3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis is often optimized to increase yield and purity .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties (IR, UV-Vis, NMR) may also be analyzed .Scientific Research Applications
Structure-Activity Relationship Studies
One study conducted structure-affinity relationship studies on analogues of 5-HT1A serotonin antagonists to achieve improved selectivity. Replacement of the phthalimide moiety with substituted benzamides and alkyl amides led to an improvement in affinity and selectivity for 5-HT1A sites. This research provides insights into the design of ligands with high affinity and selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors (Raghupathi et al., 1991).
Synthesis and Analgesic Properties
Another study explored the synthesis and analgesic properties of phthaloylimidoalkyl derivatives, demonstrating significant anti-inflammatory activity and pain inhibition in animal models. This research highlights the potential therapeutic applications of compounds containing the 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide structure (Okunrobo & Usifoh, 2006).
GABA-A Receptor Ligand Development
Further research led to the identification of ligands with binding selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes, based on modifications of the this compound structure. This work contributes to the development of compounds with potential anxiolytic or sedative properties by targeting specific GABA-A receptor subtypes (Carling et al., 2004).
High-Affinity Serotonin Ligands
Another significant application involves the development of arylpiperazine derivatives as high-affinity ligands for 5-HT1A serotonin receptors. Through N4-substitution, compounds were designed to possess high affinity for these sites, offering potential applications in psychiatric and neurological disorders (Glennon et al., 1988).
Synthesis and Antimicrobial Activity
Research has also focused on the synthesis of new derivatives with antimicrobial activity. By exploring different synthetic routes and evaluating their biological activities, this work contributes to the search for new antimicrobial agents (El-Hashash et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. The compound shares structural similarities with other methoxyphenyl compounds , suggesting it may interact with similar biological targets.
Mode of Action
Given its structural similarity to other methoxyphenyl compounds, it may interact directly with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Some methoxyphenyl compounds have been found to interact with various biochemical pathways , but it is unclear if this compound affects the same pathways
Pharmacokinetics
Some related compounds have been found to undergo rapid metabolism and wide tissue distribution , suggesting this compound may have similar properties.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules could potentially affect its activity . .
Safety and Hazards
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)19-16(21)13-5-3-2-4-12(13)14(18-19)15(17)20/h2-9H,1H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVACQAPMKOYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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